molecular formula C24H26N2O B2775592 1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine CAS No. 307339-62-4

1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine

Cat. No.: B2775592
CAS No.: 307339-62-4
M. Wt: 358.485
InChI Key: YJEBQKGDMLAINU-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine (CAS Number: 307339-62-4) is a synthetic organic compound with the molecular formula C₂₄H₂₆N₂O and a molecular weight of 358.48 g/mol . Its structure features an imidazolidine core substituted with benzyl groups at the 1 and 3 positions and a 2-methoxyphenyl group at the 2 position . Imidazolidine derivatives are of significant interest in scientific research and coordination chemistry. Related compounds in this chemical family are documented in crystallographic studies and are investigated as potential precursors for synthesizing ligands and complexes, which may have applications in homogeneous catalysis . Researchers value this compound as a versatile building block for developing novel chemical entities. Calculated physical properties include a density of approximately 1.136 g/cm³ and a boiling point of 466.1°C at 760 mmHg . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1,3-dibenzyl-2-(2-methoxyphenyl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-27-23-15-9-8-14-22(23)24-25(18-20-10-4-2-5-11-20)16-17-26(24)19-21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEBQKGDMLAINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine can be synthesized through a multi-step process involving the reaction of benzylamine with 2-methoxybenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with formaldehyde and a suitable acid catalyst to yield the desired imidazolidine compound. The reaction conditions typically involve moderate temperatures and controlled pH to ensure the formation of the imidazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Imidazolidinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazolidine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Targeting Protein Aggregation
Research has indicated that imidazolidine derivatives, including 1,3-dibenzyl-2-(2-methoxyphenyl)imidazolidine, can inhibit the aggregation of proteins associated with neurodegenerative diseases. A study highlighted that certain synthetic imidazolidines can stabilize native conformations of α-synuclein, a protein implicated in Parkinson's disease. The compound was shown to bind near the lysine-rich region of α-synuclein, preventing its amyloidogenic aggregation and thus offering a potential pathway for drug development aimed at neurodegenerative conditions .

Cytotoxic Activity
The cytotoxic properties of imidazolidine derivatives have been evaluated against various cancer cell lines. Compounds similar to this compound have demonstrated the ability to inhibit cell proliferation by arresting the cell cycle in the G2/M phase. This mechanism is crucial for developing anticancer agents that target tubulin assembly, a vital process in cell division .

Antimicrobial Properties
Imidazolidines have been studied for their antimicrobial and antifungal activities. Preliminary investigations suggest that these compounds exhibit significant in vitro activity against various pathogens. The structural specificity of imidazolidines allows for targeted action against specific microbial strains, making them candidates for further development as antimicrobial agents .

Mechanistic Studies
The biological mechanisms underlying the activity of this compound have been explored through spectroscopic methods such as NMR spectroscopy. These studies provide insights into the conformational characteristics and interactions of the compound with biological macromolecules, which are essential for understanding its pharmacological effects .

Case Study: Inhibition of α-Synuclein Aggregation

In a detailed study involving cellular models, researchers treated PC12 cells with preincubated α-synuclein in the presence of various compounds, including imidazolidines. The results showed that these compounds could significantly enhance cell viability by inhibiting the toxic aggregation of α-synuclein .

Case Study: Anticancer Activity

Another study assessed the anticancer potential of imidazolidine derivatives against HT-29 colon cancer cells. The findings indicated that specific substitutions on the imidazolidine scaffold enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Summary Table of Applications

Application AreaDescriptionReferences
Neurodegenerative Diseases Inhibition of protein aggregation (e.g., α-synuclein) related to Parkinson's disease.
Cancer Therapy Cytotoxic effects leading to cell cycle arrest in cancer cells (e.g., HT-29).
Antimicrobial Activity Potential efficacy against various microbial strains based on structural specificity.
Mechanistic Insights NMR studies revealing conformational features and interactions with biological targets.

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazolidine Derivatives

Compound Substituent at 2-position Key Structural Features
1,3-Dibenzyl-2-(2-methoxyphenyl) 2-methoxyphenyl Electron-donating OCH₃, moderate steric bulk
1,3-Dibenzyl-2-(2-chlorophenyl) 2-chlorophenyl Electron-withdrawing Cl, C–H···Cl interactions
1,3-Dibenzyl-2-(3-methyl-2-thienyl) 3-methylthienyl Sulfur atom, high lipophilicity (XLogP3=4.8)
1,3-Diphenyl-2-p-methoxybenzoyl p-methoxybenzoyl Extended conjugation, increased rigidity

Physicochemical Properties

Lipophilicity and Solubility

The methoxy group in 1,3-dibenzyl-2-(2-methoxyphenyl)imidazolidine contributes to a balanced log P (octanol/buffer partition coefficient), as seen in related imidazolidines with log P values ranging from 1.5–3.2 . In contrast, the thienyl analog (CAS 304481-42-3) has a higher XLogP3 of 4.8, indicating greater lipophilicity , while chloro-substituted derivatives may exhibit intermediate values due to polarizable Cl atoms .

Acidity (pKa)

Quantum mechanical calculations (M062X/6-31G level) predict pKa values for imidazolidines with phenylimino groups, showing close alignment with experimental data . The 2-methoxyphenyl group’s electron-donating nature likely raises the pKa compared to electron-withdrawing substituents (e.g., nitro groups in 1,3-dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine), which lower basicity .

Pharmacological Activity

H2-Receptor Modulation

Imidazolidines such as clonidine analogs exhibit chronotropic and hypotensive effects. In guinea pig atria, derivatives with 2-aryl substituents show intrinsic activities 20–75% of histamine’s potency . The 2-methoxyphenyl group may enhance receptor affinity due to optimal steric and electronic effects, whereas bulkier substituents (e.g., benzoyl) reduce activity .

Table 2: Pharmacological Parameters of Selected Imidazolidines

Compound pD2 (Chronotropic Activity) Intrinsic Activity (%) log P
Histamine (control) 6.8 100
2,6-Dibromophenylimidazolidine 5.2 35 2.1
2-Methoxyphenylimidazolidine (target) ~5.5* ~50* ~2.5*
3,4-Dihydroxyphenylimidazolidine 4.9 20 1.8

*Estimated based on structural analogs .

Anti-inflammatory and Analgesic Potential

Imidazolidine derivatives (e.g., 3a–k) demonstrate anti-inflammatory activity in rodent models, with bioactivity scores correlating with substituent hydrophobicity . The methoxyphenyl group’s moderate log P may optimize blood-brain barrier penetration compared to highly lipophilic thienyl derivatives .

Biological Activity

1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C24H26N2OC_{24}H_{26}N_2O and features an imidazolidine ring substituted with two benzyl groups and a methoxyphenyl group. The presence of these substituents is believed to influence its pharmacological properties significantly .

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Target Interaction : It is known to interact with specific protein targets, which may include enzymes and receptors involved in cellular signaling pathways.
  • Cellular Effects : The compound exhibits effects such as modulation of cell viability and apoptosis in various cancer cell lines .

Biological Activities

  • Anticancer Activity : Several studies have indicated that imidazolidine derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting cell proliferation in cancer cell lines such as HT-29 colon cancer cells. These compounds can induce cell cycle arrest at the G2/M phase, a characteristic response associated with effective anticancer agents .
  • Neuroprotective Effects : Research has also highlighted the potential neuroprotective effects of this compound. It has been shown to inhibit amyloidogenic aggregation associated with neurodegenerative diseases like Parkinson's disease by stabilizing native conformations of α-synuclein .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of HT-29 cell proliferation; G2/M arrest
NeuroprotectiveInhibition of α-synuclein aggregation
AntimicrobialPotential activity against resistant bacteria

Detailed Findings

  • Anticancer Mechanisms : A study evaluating the cytotoxicity of various imidazolidine derivatives revealed that those with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against HT-29 cells, indicating potent anticancer activity .
  • Neuroprotective Studies : Molecular docking studies suggested that this compound binds effectively to the N-terminal region of α-synuclein, which is crucial for preventing fibrillization and subsequent neurotoxicity .

Pharmacokinetics

The pharmacokinetic profile of imidazolidines generally suggests good bioavailability due to their lipophilic nature. The specific pharmacokinetics of this compound require further investigation but are expected to be influenced by its structural characteristics.

Q & A

Q. What synthetic methodologies are commonly employed for 1,3-dibenzyl-2-(2-methoxyphenyl)imidazolidine, and how is the product characterized?

The synthesis typically involves condensation reactions between benzylamine derivatives and substituted aldehydes/ketones under reflux conditions. For example, analogous imidazolidines are synthesized via nucleophilic substitution or cyclization reactions using K₂CO₃ as a base in polar aprotic solvents like DMF . Characterization relies on NMR (¹H/¹³C) to confirm regioselectivity, IR spectroscopy for functional group analysis (e.g., C=N stretches), and mass spectrometry for molecular weight verification. Crystallographic methods (e.g., single-crystal X-ray diffraction) resolve structural ambiguities .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction is the gold standard, with data collected using Agilent or Bruker diffractometers. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining structures, particularly for handling positional disorder in the imidazolidine ring or substituents . Disorder is modeled using split occupancy atoms, and hydrogen bonding/van der Waals interactions are analyzed with programs like Mercury .

Q. What preliminary biological screening approaches are used to evaluate this compound?

Initial screening focuses on receptor binding assays (e.g., H₂-receptor antagonism) using isolated tissues (e.g., guinea pig atria) to measure chronotropic effects . Cytotoxicity is assessed in cancer cell lines (e.g., leukemia) via MTT assays, with selectivity evaluated against normal cells . Dose-response curves (pD₂ values) and intrinsic activity calculations are critical for potency comparisons .

Advanced Research Questions

Q. How do steric and electronic parameters influence the structure-activity relationship (SAR) of this compound?

Quantitative SAR (QSAR) studies utilize physicochemical descriptors like log P (lipophilicity), pKa (ionization potential), and molar volume (log MV) to correlate structure with biological activity . For example, electron-donating groups (e.g., methoxy) on the phenyl ring enhance receptor binding by modulating electron density, while bulky substituents may reduce bioavailability due to steric hindrance . Computational docking (e.g., AutoDock) further predicts binding modes to targets like α-synuclein .

Q. What conformational dynamics are observed in the imidazolidine ring, and how are they quantified?

The imidazolidine ring often adopts an envelope or twisted conformation, analyzed via Cremer-Pople puckering parameters (e.g., amplitude qq, phase angle ϕ\phi) derived from crystallographic data . Displacement of atoms from the mean plane (zjz_j) and torsion angle analyses reveal pseudorotation pathways. Dynamic NMR can probe ring-flipping in solution, while DFT calculations compare theoretical and experimental geometries .

Q. How do structural modifications (e.g., halogen substitution) alter biological activity?

Substituting the 2-methoxyphenyl group with halogens (e.g., Cl, Br) enhances electrophilicity and receptor affinity, as seen in analogs like 1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine . Comparative studies show brominated derivatives exhibit superior cytotoxicity (IC₅₀ < 10 µM) in leukemia cells, attributed to increased membrane permeability and halogen bonding with targets .

Q. What strategies resolve discrepancies in biological activity data across studies?

Contradictions (e.g., varying IC₅₀ values) arise from differences in assay conditions (e.g., cell line specificity, serum concentration). Meta-analyses normalize data using standardized protocols (e.g., NIH/NCATS guidelines), while molecular dynamics simulations identify solvent or pH effects on compound stability . Cross-validation with orthogonal assays (e.g., SPR for binding kinetics) further clarifies mechanisms .

Methodological Tables

Q. Table 1: Key Physicochemical Parameters for SAR Analysis

ParameterRole in SARExample Value for AnalogsReference
log PLipophilicity (membrane permeability)2.8 (clog P)
pKaIonization state at physiological pH7.4
Molar Volume (ų)Steric bulk/accessibility210.5

Q. Table 2: Crystallographic Data for 1,3-Dibenzyl Imidazolidines

CompoundSpace GroupConformationDisorder NotesReference
1,3-Dibenzyl-2-(2-chlorophenyl) derivativeP2₁/cEnvelopeMethyl group disorder (50:50)
4-Methyl-1,3-bis(3,4-methylenedioxybenzyl)P-1Twisted chairNone observed

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